3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide
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Description
3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C16H16BrClN4O2 and its molecular weight is 411.68. The purity is usually 95%.
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Biological Activity
The compound 3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide is a pyrrolidine derivative that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrrolidine ring, a brominated pyrimidine moiety, and a chlorophenyl group, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably, it has been studied for its role as an endothelin receptor antagonist , which is crucial in regulating vascular tone and blood pressure. The compound's structural features allow it to effectively bind to endothelin receptors, inhibiting their activity and thus influencing cardiovascular functions .
Anticancer Activity
Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For example, compounds with similar pyrimidine structures have shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The presence of halogen substituents (like bromine) enhances these effects by increasing lipophilicity and improving cell membrane penetration .
Table 1: Summary of Anticancer Activity Studies
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | A431 (vulvar epidermal carcinoma) | 15 | Inhibition of proliferation |
Study B | HepG2 (liver carcinoma) | 10 | Induction of apoptosis |
Study C | MCF-7 (breast cancer) | 12 | Cell cycle arrest |
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated. Studies have shown that similar pyrrolidine derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or function .
Table 2: Antimicrobial Activity Profile
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 4 |
Escherichia coli | 8 |
Pseudomonas aeruginosa | 16 |
Case Study 1: Endothelin Receptor Antagonism
In a study focused on the cardiovascular effects of pyrrolidine derivatives, the compound demonstrated effective antagonism at endothelin receptors in vitro. The results indicated a dose-dependent reduction in vasoconstriction responses in isolated vascular tissues .
Case Study 2: Anticancer Efficacy
Another investigation assessed the anticancer potential of this compound against various cancer cell lines. The findings revealed that it significantly inhibited tumor growth in xenograft models, suggesting its potential as a therapeutic agent in oncology .
Properties
IUPAC Name |
3-(5-bromopyrimidin-2-yl)oxy-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN4O2/c17-12-8-19-15(20-9-12)24-14-5-6-22(10-14)16(23)21-7-11-1-3-13(18)4-2-11/h1-4,8-9,14H,5-7,10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZLQOBTQMIYOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.